molecular formula C17H15N3O3 B2480323 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide CAS No. 897735-05-6

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

Cat. No.: B2480323
CAS No.: 897735-05-6
M. Wt: 309.325
InChI Key: HELCVDMOEAZLRA-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a 1,3,4-oxadiazole derivative featuring a 4-methylbenzamide moiety linked to a 5-(4-methoxyphenyl)-substituted oxadiazole ring. This compound is of interest due to its structural similarity to bioactive oxadiazoles, which are known for antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-3-5-12(6-4-11)15(21)18-17-20-19-16(23-17)13-7-9-14(22-2)10-8-13/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELCVDMOEAZLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide typically involves the condensation of 4-methoxybenzoic acid hydrazide with 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential applications in several areas:

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. In vitro studies have shown that compounds related to N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide can inhibit the growth of various cancer cell lines. For instance:

  • Growth Inhibition : Compounds similar to this oxadiazole have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 .

Antidiabetic Effects

Studies have shown that oxadiazole derivatives can lower glucose levels in diabetic models. For example, certain synthesized oxadiazoles demonstrated significant anti-diabetic activity in Drosophila melanogaster, indicating their potential use in diabetes management .

Antimicrobial Properties

The compound's structure allows it to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The oxadiazole ring system is known for its ability to interact with bacterial cell membranes, leading to cell death .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as hydrazides and aromatic aldehydes. Characterization techniques include:

  • FT-IR Spectroscopy : Used to identify functional groups.
  • NMR Spectroscopy : Provides information on the molecular structure.
  • Mass Spectrometry : Confirms the molecular weight and purity of the compound.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of oxadiazole derivatives:

  • Anticancer Studies : A study focused on synthesizing new oxadiazole derivatives showed promising anticancer activity against glioblastoma cell lines .
  • In Vivo Studies : Another investigation utilized genetically modified models to assess the anti-diabetic effects of oxadiazole compounds, demonstrating their efficacy in lowering blood sugar levels .
  • Pharmacological Assessments : Various synthesized compounds have been screened for their anti-inflammatory and analgesic properties, showing potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In cancer research, the compound may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring is a critical pharmacophore. Modifications here influence electronic properties, solubility, and bioactivity.

Table 1: Substituent Effects on Oxadiazole Derivatives
Compound Name Oxadiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound 5-(4-Methoxyphenyl) 4-Methyl ~323.34* N/A (Structural reference)
LMM5 5-[(4-Methoxyphenyl)methyl] 4-Sulfamoyl (benzyl) ~538.62 Antifungal (C. albicans inhibition)
4-Methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (2p) 5-(Phenoxymethyl) 4-Methyl ~336.35 High yield (90%); spectral stability
4-Nitro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (2q) 5-(Phenoxymethyl) 4-Nitro ~367.33 High yield (92%); electron-withdrawing nitro group
4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 5-(4-Methoxyphenyl) 4-Diethylsulfamoyl ~486.59 Enhanced solubility (sulfamoyl group)

*Estimated based on molecular formula C₁₈H₁₅N₃O₃.

Key Observations :

  • Electronic Effects : The 4-methyl group on the benzamide (target compound) is electron-donating, contrasting with the electron-withdrawing nitro group in 2q, which may reduce oxidative stability .
  • Bioactivity : Sulfamoyl-containing analogs like LMM5 exhibit antifungal activity due to thioredoxin reductase inhibition, a property absent in the target compound .

Substituent Variations on the Benzamide Ring

The benzamide moiety’s substituents impact lipophilicity and binding interactions.

Table 2: Benzamide Substituent Comparison
Compound Name Benzamide Substituent LogP* (Predicted) Notable Features
Target Compound 4-Methyl ~3.2 Moderate lipophilicity
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide 4-Methyl(phenyl)sulfamoyl ~4.5 High lipophilicity; potential CNS activity
4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 4-Sulfamoyl (benzyl) ~3.8 Antifungal efficacy (MIC: 50 µg/mL)
4-Methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide 4-Methoxy ~3.5 Thioether linkage; improved metabolic stability

*LogP values estimated using ChemDraw.

Key Observations :

  • Lipophilicity : The target compound’s 4-methyl group provides balanced lipophilicity, whereas sulfamoyl derivatives (e.g., LMM5) have higher LogP, enhancing membrane permeability but risking toxicity .
  • Metabolic Stability : Thioether linkages (e.g., in ) may reduce susceptibility to oxidative degradation compared to the target’s methoxy group.

NMR Shifts :

  • Target Compound : Expected aromatic protons at δ 7.2–8.1 ppm (4-methoxyphenyl) and δ 2.4 ppm (4-methyl) .
  • 4-Nitro Analogs (2q) : Downfield shifts (δ 8.3–8.5 ppm) due to nitro’s electron-withdrawing effect .

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The oxadiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold for drug development.

  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 284.32 g/mol
  • LogP : 3.457 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -3.64 (suggesting low solubility in water)

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Many oxadiazole derivatives act as inhibitors of key kinases involved in cancer proliferation. For example, compounds similar to this compound have demonstrated inhibitory effects on RET kinase activity, which is crucial for certain types of cancers .
  • Mechanism-Based Approaches : The compound may interact with enzymes such as thymidylate synthase and histone deacetylases (HDAC), leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cytotoxicity Studies : In vitro studies have shown that oxadiazole derivatives can selectively induce cytotoxicity in cancer cells while sparing normal cells. This selectivity is critical for developing effective anticancer therapies .

Antimicrobial Activity

The biological activity of this compound extends beyond anticancer effects. Preliminary studies suggest potential antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Some oxadiazole derivatives have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by structural modifications. Key factors include:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups (like methoxy) enhances the lipophilicity and biological activity of the compound.
  • Positioning of Functional Groups : The arrangement of functional groups affects binding affinity to biological targets, influencing potency and selectivity.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

  • Study on RET Kinase Inhibitors : A study demonstrated that a related oxadiazole compound significantly inhibited RET kinase activity in vitro and reduced tumor growth in xenograft models .
  • Antimicrobial Efficacy : Another research article reported that oxadiazole derivatives showed promising results against Mycobacterium tuberculosis, suggesting their potential as novel antimicrobial agents .

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